
4-Chlorophenyl 4-fluorophenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 4-fluorophenyl sulfide: is an aromatic sulfide compound characterized by the presence of both chlorine and fluorine substituents on the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-fluorophenyl sulfide typically involves the reaction of 4-chlorophenyl thiol with 4-fluorophenyl halides under nucleophilic substitution conditions. One common method is the reaction of 4-chlorophenyl thiol with 4-fluorophenyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the sulfide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Chlorophenyl 4-fluorophenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chlorophenyl 4-fluorophenyl sulfide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of aromatic sulfides on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of related compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl 4-fluorophenyl sulfide involves its interaction with molecular targets through its aromatic rings and sulfur atom. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. The presence of chlorine and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenyl 4-fluorophenyl sulfone: This compound is similar in structure but contains a sulfone group instead of a sulfide group. It exhibits different chemical properties and reactivity.
4-Chlorophenyl 4-fluorophenyl disulfide: This compound contains an additional sulfur atom, forming a disulfide bond. It has different oxidation states and reactivity compared to the sulfide.
4-Chlorophenyl 4-fluorophenyl ether: This compound contains an ether linkage instead of a sulfide linkage. It has different physical and chemical properties.
Uniqueness: 4-Chlorophenyl 4-fluorophenyl sulfide is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can influence its reactivity and interactions with other molecules. The sulfide linkage also imparts specific chemical properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H8ClFS |
|---|---|
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
1-chloro-4-(4-fluorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8ClFS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
BMVDOICYFQGDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


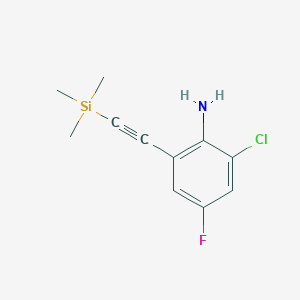
![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)

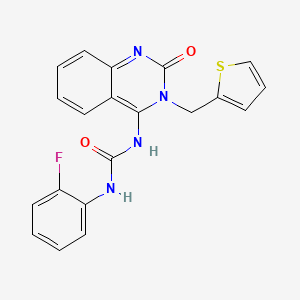

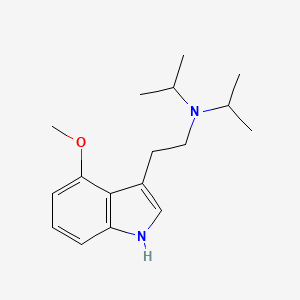
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
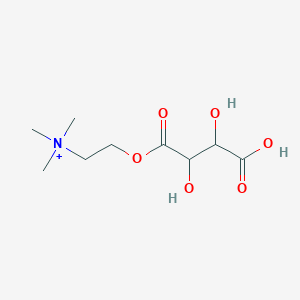
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
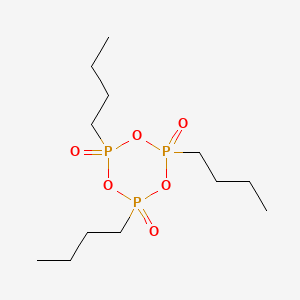
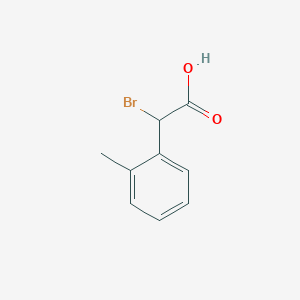
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)
